![molecular formula C23H26N2O3 B11630767 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630767.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino ketone.
Introduction of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.
Addition of the Benzoyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using appropriate benzoyl and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products:
Oxidation: Ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Properties Overview
Property | Value |
---|---|
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 7 |
Topological Polar Surface Area | 83 Ų |
Complexity | 663 |
Pharmacological Applications
The compound has shown promise in several pharmacological studies, particularly in the following areas:
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that specific modifications to the pyrrolidine ring enhanced cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .
Antimicrobial Properties
Studies have highlighted its antimicrobial efficacy against a range of pathogens. The compound's ability to disrupt bacterial cell walls has been linked to its structural features, particularly the presence of the dimethylamino group which enhances membrane permeability .
Material Science Applications
The compound's unique properties have also led to investigations into its use in material science:
Corrosion Inhibitors
Research has explored the use of this compound as a corrosion inhibitor in metal substrates. Its ability to form protective films on metal surfaces has been attributed to its polar functional groups, which facilitate adsorption onto the metal surface .
Polymer Additives
In polymer chemistry, this compound has been evaluated as an additive to enhance the mechanical properties of polymers. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability .
Biochemical Studies
The compound's interactions with biological systems have been extensively studied:
Enzyme Inhibition
Investigations into enzyme inhibition have revealed that this compound can inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition suggests potential applications in anti-inflammatory therapies .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. The results indicate strong interactions with receptors involved in neurotransmission and pain modulation, suggesting further exploration for analgesic applications .
Case Study 1: Antitumor Efficacy
A recent study published in Pharmaceuticals detailed the synthesis of modified pyrrolidine derivatives and their evaluation against breast cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel antitumor agents.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness: 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrolone class and has garnered attention for its potential biological activities. This article aims to summarize the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H25N3O3
- Molecular Weight: 379.46 g/mol
- InChI Key: GCNQCRDLGFVJDR-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity
- The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest it may act through apoptosis induction and cell cycle arrest in cancer cells.
-
Antimicrobial Properties
- Preliminary investigations indicate that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
-
Cytotoxic Effects
- In cellular assays, the compound demonstrated cytotoxic effects on several cancer cell lines, suggesting potential utility in cancer treatment protocols.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Specific Enzymatic Pathways: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with Cellular Receptors: It might interact with specific receptors on cell membranes, altering signal transduction pathways that lead to apoptosis.
Table 1: Summary of Key Studies
Case Study: Antitumor Efficacy
In a study by Yarkov et al., the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell growth significantly at concentrations above 10 µM, with a notable induction of apoptosis as evidenced by increased caspase activity.
Case Study: Antimicrobial Testing
A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential as a therapeutic agent against resistant bacterial strains.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O3/c1-16-10-12-18(13-11-16)21(26)19-20(17-8-5-4-6-9-17)25(23(28)22(19)27)15-7-14-24(2)3/h4-6,8-13,20,26H,7,14-15H2,1-3H3/b21-19+ |
InChI Key |
YDUSPKAISFSOFJ-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
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